Product packaging for Ballotenol(Cat. No.:CAS No. 63543-36-2)

Ballotenol

Cat. No.: B12771022
CAS No.: 63543-36-2
M. Wt: 350.4 g/mol
InChI Key: ACMWVFQSRHHUMC-WGRDYNQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ballotenol is a natural furanolabdane-type diterpenoid first isolated from the plant Ballota nigra L. (Lamiaceae family), also known as black horehound . Its chemical structure has been identified as 15,16-epoxy-6β,9α,19-trihydroxylabda-13(16),14-diene-7-one, with a molecular formula of C20H30O5 . Plants from the Ballota genus have a history of use in traditional medicine, and diterpenoids like this compound are considered key bioactive compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B12771022 Ballotenol CAS No. 63543-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63543-36-2

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1S,3S,4R,4aS,8S,8aS)-4-[2-(furan-3-yl)ethyl]-1,4-dihydroxy-8-(hydroxymethyl)-3,4a,8-trimethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C20H30O5/c1-13-15(22)16(23)17-18(2,12-21)7-4-8-19(17,3)20(13,24)9-5-14-6-10-25-11-14/h6,10-11,13,16-17,21,23-24H,4-5,7-9,12H2,1-3H3/t13-,16-,17+,18-,19+,20-/m1/s1

InChI Key

ACMWVFQSRHHUMC-WGRDYNQISA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@H]([C@H]2[C@@](CCC[C@@]2([C@]1(CCC3=COC=C3)O)C)(C)CO)O

Canonical SMILES

CC1C(=O)C(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)CO)O

Origin of Product

United States

Natural Occurrence and Isolation of Ballotenol

Ballotenol is primarily found in plants belonging to the Lamiaceae family, commonly known as the mint family. Its isolation has been reported from specific species within this family.

Geographical Distribution within the Lamiaceae Family

The Lamiaceae family, to which the Ballota, Leonurus, and Leonotis genera belong, has a wide geographical distribution. The genus Ballota is primarily distributed in the Mediterranean area, the Middle East, and North Africa. researchgate.netresearchgate.netthieme-connect.comthieme-connect.com Some species, like Ballota nigra, are also found in large areas of western, central, and northern Europe, and are naturalized in other regions including Argentina, New Zealand, and the eastern United States. thieme-connect.comwikipedia.orgbgflora.euyourcareeverywhere.com Turkey is noted as being particularly rich in Ballota species. dergipark.org.tr The presence of this compound in species across these regions reflects the distribution of its source plants.

Here is a summary of the botanical sources of this compound:

GenusSpeciesPart Used (if specified)Reference
BallotaBallota nigraLeaves (ethyl acetate (B1210297) extract) nih.govresearchgate.netdergipark.org.trijpmbs.comu-szeged.hu
BallotaPseudodictamnus aucheriAerial parts (chloroform extract) researchgate.netdergipark.org.trresearchgate.net
LeonurusLeonurus persicusAerial parts acs.org
Leonurus(mentioned in genus context)Not specified clockss.org

Ethnobotanical Research Contexts Leading to Discovery

The discovery of natural compounds like this compound is often linked to ethnobotanical research, which explores the traditional knowledge and uses of plants by different cultures. mdpi.complos.orgethnobotanyjournal.orgplantarc.comeujournal.orguct.ac.zanih.govroutledge.commdpi.com Ethnobotany-driven drug discovery aims to validate the traditional applications of medicinal plants and identify the bioactive compounds responsible for their effects. mdpi.comnih.gov

Methodologies for Ethnobotanical Surveys and Data Collection

Ethnobotanical surveys involve collecting data on how local communities use plants for medicinal purposes. Common methodologies include interviews with traditional healers and knowledgeable villagers, field observations, and group discussions. plos.orgethnobotanyjournal.orgeujournal.orgnih.gov Semi-structured questionnaires are often used to guide interviews and record information such as botanical names, local names, plant parts used, preparation methods, and administration routes. plos.orgethnobotanyjournal.orgeujournal.org Data collected can be analyzed using descriptive statistics and quantitative indices like Use Value, Informant Consensus Factor, and Fidelity Level to assess the cultural significance and consistency of plant use. ethnobotanyjournal.orgnih.gov The documentation of traditional knowledge is crucial for preserving this information and guiding further research. plos.orgnih.gov

Identification of Plant Species with Potential for Novel Metabolites

Ethnobotanical research plays a vital role in identifying plant species that are likely to contain novel or interesting secondary metabolites. mdpi.complos.orgethnobotanyjournal.orgplantarc.comeujournal.orguct.ac.zanih.govmdpi.com Plants with a history of traditional medicinal use are often prioritized for phytochemical investigation. mdpi.complantarc.commdpi.com The rationale is that the observed therapeutic effects in traditional medicine may be attributed to the presence of bioactive compounds. mdpi.complantarc.com By documenting the traditional uses and associated plants, ethnobotanical surveys provide valuable leads for chemists and pharmacologists to isolate and identify the responsible compounds, such as diterpenoids like this compound. mdpi.complantarc.comeujournal.orguct.ac.zamdpi.com Modern techniques, including various chromatographic and spectroscopic methods, coupled with bioinformatics, are then employed to isolate and characterize these natural products. mdpi.comuct.ac.zanih.gov

Extraction Methodologies for this compound and Related Metabolites

The extraction of natural compounds like this compound from plant material involves separating the desired metabolites from the plant matrix using suitable solvents and techniques. The efficiency of extraction is influenced by factors such as the choice of solvent, temperature, time, and particle size of the plant material. journals.co.zancsu.edu

Conventional Solvent-Based Extraction Techniques

Conventional solvent extraction is a widely used method for isolating phytochemicals, including diterpenoids, from plant sources. This technique typically involves immersing the dried or fresh plant material in an organic solvent or a mixture of solvents. journals.co.zancsu.edu Common solvents used in phytochemical research include methanol (B129727), ethanol (B145695), hexane, ethyl acetate, chloroform, and water, selected based on the polarity of the target compounds. journals.co.zancsu.edu

For the extraction of compounds from Ballota species, methanol has been employed. One study compared heating samples in methanol under a reflux condenser with ultrasound-assisted extraction using methanol, finding that extraction with a reflux condenser was more efficient for the investigated phenylpropanoids. u-szeged.hu Another approach involved extracting dried aerial parts of Ballota nigra multiple times with methanol at room temperature, followed by partitioning the dried methanol extract with solvents of increasing polarity such as diethyl ether, chloroform, ethyl acetate, and n-butanol. u-szeged.hu

Soxhlet extraction is another conventional method that utilizes continuous solvent reflux to achieve exhaustive extraction. ncsu.edu While effective, Soxhlet extraction at elevated temperatures may pose limitations for thermo-labile compounds. journals.co.za

Advanced and Green Extraction Methods (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

Advanced extraction techniques offer alternatives to conventional methods, often providing advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency, aligning with green chemistry principles. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.comnstproceeding.com The collapse of these bubbles generates localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds into the solvent. mdpi.comnstproceeding.com UAE has been shown to increase the yield and quality of bioactive compounds, including terpenoids, and can be performed at lower temperatures, making it suitable for thermo-sensitive substances. mdpi.comnih.gov While one study on Ballota nigra found reflux extraction more efficient for certain phenylpropanoids compared to UAE, UAE is generally considered an efficient method for extracting various phytochemicals. u-szeged.humdpi.com

Supercritical Fluid Extraction (SFE) employs a substance, typically carbon dioxide, in its supercritical state as the extraction solvent. mdpi.commdpi.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for enhanced diffusion into the plant matrix and efficient dissolution of compounds. mdpi.commdpi.com SFE offers advantages such as high selectivity, greater purity of extracts, and the ability to process plant material at low temperatures, avoiding thermal degradation. mdpi.commdpi.com SFE has been successfully applied for the extraction and enrichment of various compounds, including diterpenes. mdpi.com The efficiency of SFE can be influenced by parameters such as pressure and temperature. mdpi.com

Optimization of Extraction Parameters for Diterpenoids

Optimizing extraction parameters is crucial to maximize the yield and selectivity of diterpenoids from plant material. Factors such as solvent type and concentration, extraction time, temperature, liquid-to-solid ratio, and particle size of the plant material can significantly impact the extraction efficiency. journals.co.zancsu.eduresearchgate.net

Studies on the optimization of diterpenoid extraction from other plant species, such as Euphorbia fischeriana, have utilized techniques like Response Surface Methodology (RSM) to determine optimal conditions. nih.gov For instance, optimized conditions for the simultaneous extraction of four diterpenoids from E. fischeriana were found to be 100% ethanol concentration, 74 °C extraction temperature, and 2.0 hours extraction time. nih.gov While specific optimization studies for this compound extraction parameters were not detailed in the search results, the principles of optimizing solvent polarity, temperature, and time, as demonstrated for other diterpenoids and plant compounds, are applicable. journals.co.zancsu.eduresearchgate.net The particle size of the plant material also plays a role, with smaller particle sizes generally increasing the surface area accessible to the solvent, leading to better extraction. journals.co.za

Isolation and Purification Strategies for this compound

Following the initial extraction, the crude extract contains a complex mixture of compounds. Isolation and purification techniques are then employed to separate this compound from other co-extracted metabolites to obtain it in a purer form. atlanchimpharma.comnih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental technique used extensively for the separation and purification of natural products based on differences in their physical and chemical properties, such as polarity, size, and adsorption affinity. rnlkwc.ac.incolumn-chromatography.combio-rad.com

Column chromatography is a widely used technique for isolating and purifying compounds from complex mixtures. rnlkwc.ac.incolumn-chromatography.combio-rad.com It involves a stationary phase packed into a column and a mobile phase that carries the sample through the column. rnlkwc.ac.inbio-rad.com Compounds separate based on their differential interactions with the stationary and mobile phases. rnlkwc.ac.in

Open-column chromatography, a basic form of column chromatography, typically uses gravity to move the mobile phase through the stationary phase. bio-rad.com Silica (B1680970) gel is a commonly used stationary phase for separating nonpolar and medium-polar compounds, including terpenoids. researchgate.net In the isolation of compounds from Ballota nigra, open-column chromatography on silica gel has been employed. u-szeged.hu The process involves packing a column with silica gel and eluting compounds using solvents or mixtures of solvents, often with increasing polarity, to selectively collect different fractions. u-szeged.hurnlkwc.ac.inresearchgate.net

Medium Pressure Liquid Chromatography (MPLC) is a type of column chromatography that operates at higher pressures than open-column chromatography but lower than High-Performance Liquid Chromatography (HPLC). bio-rad.comcup.edu.cn MPLC offers faster separation times and improved resolution compared to open-column chromatography and can be used for preparative scale purification. bio-rad.comcup.edu.cn While the search results specifically mention MPLC for the separation of aromatic fractions from crude oil, it is a general technique applicable to the purification of various natural products, including diterpenoids, when higher efficiency and faster separation are required compared to traditional open columns. bio-rad.comcup.edu.cn The choice of stationary phase (e.g., silica gel) and mobile phase is optimized based on the properties of the target compound and the complexity of the mixture. column-chromatography.comresearchgate.net

Membrane-Based Separation Techniques (e.g., Filtration, Ultrafiltration, Nanofiltration)

Membrane-based separation techniques involve the use of semi-permeable membranes to separate substances based on their size or other properties when a driving force is applied across the membrane. mrwa.comcriticalprocess.com These techniques are increasingly used in various separation processes. mrwa.com

Filtration, in general, is a process of removing particulate matter by passing a liquid through a porous medium. mrwa.comwatertreatmentsuppliers.com Membrane filtration encompasses different types based on pore size, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). mrwa.comcriticalprocess.comwatertreatmentsuppliers.com

Ultrafiltration (UF) membranes typically have pore sizes ranging from approximately 0.002 to 0.1 microns and a molecular weight cut-off (MWCO) of around 10,000 to 100,000 daltons. mrwa.com UF can remove larger particles, bacteria, and some viruses, but generally does not remove dissolved substances unless coupled with other methods. mrwa.comhydramem.com

Nanofiltration (NF) membranes have smaller pore sizes, typically around 0.001 microns, and an MWCO of approximately 1,000 to 100,000 daltons. mrwa.com NF is more selective than UF and can remove most organic molecules, nearly all viruses, and most natural organic matter, as well as some salts, particularly divalent ions. mrwa.comwatertreatmentsuppliers.comhydramem.com

While general principles of membrane filtration are established, specific applications of ultrafiltration, nanofiltration, or other membrane techniques for the direct isolation or purification of this compound are not extensively detailed in the provided search results. However, membrane filtration, such as using a 0.45-µm membrane filter, has been mentioned in the context of sterilizing aqueous extracts during preparation for analysis or testing. tandfonline.com

Relevant Data:

While specific data tables detailing the yield or purity of this compound obtained through these methods were not found, the search results indicate the successful isolation and identification of this compound from Ballota nigra using chromatographic methods u-szeged.huu-szeged.hu.

Fractionation and Enrichment Protocols

Fractionation is a process that involves separating plant extracts into various fractions, which can then be further segregated to isolate pure compounds. oleumdietetica.esnih.gov This process aims to reduce sample complexity and enrich for specific compounds or classes of compounds. oleumdietetica.esnih.gov When multiple solvents are used for fractionation, they are typically added in order of increasing polarity. oleumdietetica.es

Enrichment protocols are used to increase the concentration of target compounds within a sample. nih.gov These techniques are often employed prior to analysis or further purification steps to improve the detection and isolation of less abundant constituents. nih.govyoutube.com

Following initial extraction, crude plant extracts containing this compound can be subjected to fractionation techniques, such as open-column chromatography or preparative TLC, to obtain fractions enriched in diterpenes. u-szeged.hu These enriched fractions can then be further purified using techniques like HPLC. journals.co.za

Data Tables:

Based on the available information, a specific data table on the yield of this compound from different Ballota species or using various isolation methods could not be generated. However, the presence of this compound in Ballota nigra is consistently reported. u-szeged.huu-szeged.hudokumen.pubtandfonline.comnih.govijpsrjournal.comresearchgate.netijpmbs.comstikesbcm.ac.idresearchgate.netresearchgate.netmccaa.org.mtcput.ac.zaresearchgate.netresearchgate.netsanbi.orgresearchgate.netresearchgate.netresearchgate.net

Structural Elucidation and Characterization of Ballotenol

Advanced Spectroscopic Techniques for Structure Determination

Advanced spectroscopic techniques are indispensable tools in organic chemistry for the unambiguous identification and characterization of natural products like ballotenol. journals.co.zamit.eduroutledge.com

NMR spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen atoms within a molecule, including their connectivity and chemical environment. mit.edututorchase.comnzqa.govt.nz Both one-dimensional and two-dimensional NMR experiments are crucial for complete structural assignment. researchgate.netresearchgate.net

One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental data for structure elucidation. tutorchase.comnzqa.govt.nzresearchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits signals corresponding to different types of protons in the molecule. Analysis of chemical shifts (δ), multiplicities, and coupling constants provides information about the number of protons in different environments and their neighboring protons. For instance, early research reported ¹H NMR signals for this compound in CDCl₃, including characteristic singlets and doublets corresponding to methyl groups, methylene (B1212753) protons, and protons on carbons bearing oxygen atoms or double bonds. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. tutorchase.comnzqa.govt.nz The chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying different types of carbon atoms, such as methyl, methylene, methine, quaternary carbons, and those involved in double bonds or carbonyl groups. acs.org Studies have utilized ¹³C NMR data, often compared with literature values of related compounds, to confirm the carbon skeleton and functional group assignments in this compound. researchgate.netu-szeged.hu

Two-dimensional NMR techniques provide crucial connectivity and spatial relationship information that is not available from 1D experiments alone. researchgate.netresearchgate.netmit.eduresearchgate.net

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, helping to establish proton-proton connectivity through bonds. researchgate.netresearchgate.net This is vital for piecing together spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. researchgate.netresearchgate.net This technique is invaluable for determining the relative stereochemistry and conformation of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (¹J C,H coupling). researchgate.net This helps in assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²J C,H and ³J C,H couplings). researchgate.net This technique is essential for establishing connectivity across quaternary carbons and between different parts of the molecule. The structure elucidation of this compound has heavily relied on 2D NMR techniques like COSY, HMQC, and HMBC to build the structural framework. researchgate.net

Detailed NMR data, including both ¹H and ¹³C assignments, are typically presented in research findings to support the proposed structure. For example, a study re-establishing the stereochemical configuration of this compound used 1D and 2D NMR data, including ROESY spectroscopy. researchgate.netacs.org

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural subunits. tutorchase.comnzqa.govt.nzresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the exact molecular formula of the compound. researchgate.netacs.org This is crucial for confirming the elemental composition (C₂₀H₃₀O₅ for this compound) nih.govnih.govncats.io and differentiating between possible structures with similar nominal masses. HRMS data has been used in conjunction with NMR data to identify this compound. researchgate.net

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a crystalline compound at atomic resolution. researchgate.netnih.govwikipedia.org While not always possible due to the requirement for suitable crystals, it offers the most direct evidence for bond lengths, bond angles, and stereochemistry. The stereochemical configuration of this compound has been re-established through single-crystal X-ray diffraction analysis in some studies. researchgate.netacs.org

Circular Dichroism (CD) spectroscopy is used to study the chiral properties of molecules and can provide information about their absolute configuration and conformation, particularly for molecules containing chromophores. journals.co.zaresearchgate.netyoutube.com CD spectroscopy measures the differential absorption of left and right circularly polarized light. youtube.com This technique has been employed in the structural characterization of diterpenoids, including those structurally related to this compound, to establish their absolute configurations. researchgate.netresearchgate.net

Detailed Research Findings and Data:

Research on this compound has utilized these spectroscopic techniques to arrive at its established structure. For instance, the initial report on this compound from Ballota nigra described its isolation and structural determination primarily through spectroscopic methods. rsc.org Later studies have confirmed and refined the structural assignment using more advanced NMR techniques and HRMS. researchgate.netacs.org The molecular formula of this compound is C₂₀H₃₀O₅, and its molecular weight is approximately 350.45 g/mol . nih.govnih.govncats.io

While specific, comprehensive spectroscopic data tables (like full peak lists with assignments for ¹H and ¹³C NMR) were not directly available in the search snippets to construct interactive tables, the research indicates that such data were collected and analyzed to determine the structure. researchgate.netrsc.orgacs.org The structure is consistent with a labdane (B1241275) diterpenoid framework featuring an epoxy group, hydroxyl groups, and a ketone function. researchgate.netrsc.org

This compound is a chemical compound classified as a furolabdane diterpenoid. Its structure and properties have been the subject of scientific investigation, particularly due to its occurrence in plants of the Ballota genus.

This compound has the molecular formula C₂₀H₃₀O₅ and a molecular weight of 350.4 g/mol . nih.gov Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netscribd.comhyphadiscovery.com These methods allow for the determination of the arrangement of atoms, functional groups, and stereochemistry within the molecule. scribd.comtriphasepharmasolutions.comwur.nldelpharm.com

Detailed NMR studies, including 2D techniques, are crucial in assigning specific signals to individual hydrogen and carbon atoms, providing comprehensive data on the compound's connectivity and spatial orientation. researchgate.nethyphadiscovery.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. researchgate.netdelpharm.com

This compound has been identified as 15,16-epoxy-6β,9α-19-trihydroxylabda-13(16),14-diene-7-one. rsc.org This indicates a labdane diterpene skeleton with a furan (B31954) ring formed by an epoxy group at positions 15 and 16, hydroxyl groups at positions 6β, 9α, and 19, and a ketone group at position 7.

Historical Context of this compound Structural Revisions

The structural determination of natural products can sometimes involve initial proposals that are later refined or revised as more advanced analytical techniques become available. While specific detailed historical revisions solely focused on this compound's structure are not extensively highlighted in the provided search results, the general process of diterpenoid structure elucidation has evolved with the advent of high-field NMR and other spectroscopic methods. Early structural work often relied on chemical degradation and classical spectroscopic techniques. scribd.comclockss.org The definitive structure of this compound as 15,16-epoxy-6β,9α-19-trihydroxylabda-13(16),14-diene-7-one was established through detailed spectroscopic analysis. rsc.org The study of related compounds like marrubiol has also contributed to the understanding of this class of diterpenoids. chem960.com

Comparative Analysis of this compound's Structure with Other Furolabdane Diterpenoids

This compound belongs to the class of furolabdane diterpenoids, which are characterized by a labdane skeleton incorporating a furan ring. researchgate.netresearchgate.netscielo.brnih.gov This furan ring is typically formed by the cyclization of the diterpene chain. Furolabdane diterpenoids are commonly found in plants, particularly within the Lamiaceae family, which includes the Ballota genus. researchgate.netresearchgate.net

Comparison of this compound's structure with other furolabdane diterpenoids reveals variations in the positions and types of functional groups, such as hydroxyl, ketone, and epoxy groups, as well as differences in the stereochemistry at various centers. For instance, other furolabdane diterpenoids isolated from Ballota species include ballotinone, ballonigrin (B1629250), and hispanolone (B98741). researchgate.netresearchgate.net

A comparative analysis of their structures highlights the diversity within this class of compounds, often involving oxidation patterns and modifications of the basic labdane-furan core. Ballotinone, for example, is described as 7-oxomarrubiin, indicating a structural relationship with marrubiin (B191795) and a ketone at the C-7 position, similar to this compound. researchgate.net Ballonigrin and hispanolone also share the furolabdane framework but differ in their specific oxygenation patterns and ring structures. researchgate.net

The presence and variation of these diterpenoids within different Ballota taxa can serve as chemophenetic markers, aiding in the classification and understanding of the relationships between species. researchgate.net

Table 1: Selected Furolabdane Diterpenoids and this compound

Compound NamePubChem CIDKey Structural Features (relative to Labdane Skeleton)
This compound2159648715,16-epoxy, 6β,9α,19-trihydroxy, 7-one, labda-13(16),14-diene
Marrubiol10449689Labdane with hydroxyl groups (specific positions vary in literature) chem960.com
BallotinoneNot readily available15,16-epoxy, 7-oxo, 9-hydroxy, labda-13(16),14-dien-19,6β-olactone (7-oxomarrubiin) researchgate.net
BallonigrinNot readily available15,16-epoxy-7-oxolabda-8(9),13(16),14-trien-19,6β-olide researchgate.net
HispanoloneNot readily availableFurolabdane diterpenoid with specific oxygenation pattern researchgate.net
6β,9α-dihydroxy-15,16-epoxylabda-13(16),14-dien-7-oneNot readily available15,16-epoxy, 6β,9α-dihydroxy, 7-one, labda-13(16),14-diene researchgate.net

Table 2: Spectroscopic Techniques Used in Structural Elucidation

TechniqueInformation Provided
¹H NMRNumber and types of hydrogen atoms, their chemical environment, and coupling patterns.
¹³C NMRNumber and types of carbon atoms and their chemical environment.
COSY (Correlation Spectroscopy)Connectivities between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence)Direct correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range correlations between protons and carbons across multiple bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons, providing stereochemical information.
MS (Mass Spectrometry)Molecular weight and fragmentation pattern, aiding in structural confirmation.
HRMS (High-Resolution Mass Spectrometry)Accurate mass measurement for elemental composition determination.
IR (Infrared)Identification of functional groups based on characteristic vibrational frequencies.

Biosynthesis of Ballotenol

Proposed Biosynthetic Pathways of Labdane (B1241275) Diterpenoids

Labdane-related diterpenoids, including ballotenol, are characterized by a bicyclic core structure or more complex systems derived from this core cjnmcpu.comnih.gov. Their biosynthesis is typically initiated by a sequential pair of terpene synthase-catalyzed reactions nih.gov. The first committed step involves the cyclization of GGPP to a bicyclic diphosphate (B83284) intermediate, such as copalyl diphosphate (CPP), catalyzed by class II diTPSs rsc.orgmdpi.comfrontiersin.orgnih.govnih.gov. This intermediate then undergoes further cyclization and/or rearrangement catalyzed by class I diTPSs mdpi.comnih.govnih.gov.

Pimarane-Type Pathway

The pimarane (B1242903) skeleton is a tricyclic diterpene structure that can be derived from labdane-related precursors cjnmcpu.comresearchgate.net. While this compound itself is a labdane, the biosynthesis of some diterpenoids in Ballota species has been speculated to involve a pimarane pathway thieme-connect.comthieme-connect.com. The pimarane skeleton is formed from CPP through secondary cyclization and rearrangements catalyzed by class I diTPSs rsc.orgfrontiersin.orgnih.gov.

Labdane-Type Pathway

The labdane-type pathway is the central route for the biosynthesis of labdane diterpenoids like this compound. This pathway begins with the cyclization of GGPP to a labdadienyl/copalyl diphosphate (CPP) intermediate by a class II diTPS rsc.orgmdpi.comfrontiersin.orgnih.govnih.gov. The specific stereoisomer of CPP produced (e.g., ent-, syn-, or normal CPP) influences the downstream products frontiersin.orgnih.gov. This bicyclic intermediate then serves as the substrate for class I diTPSs, which catalyze further modifications, including cyclization and rearrangement, to form the diverse labdane scaffolds mdpi.comnih.govnih.gov. This compound has been structurally defined as a highly oxygenated labdane diterpenoid researchgate.netrsc.org.

Clerodane Diterpenoid Connections

Clerodane diterpenoids are another large family of bicyclic secondary metabolites that are structurally related to labdanes mdpi.comnih.govnih.gov. They are also derived from GGPP via a labdane-type precursor skeleton mdpi.commdpi.comnih.gov. The conversion of a labdane-type intermediate to a clerodane skeleton involves methyl and hydride shifts mdpi.comnih.gov. While distinct in their final structure (clerodanes often show both trans and cis junctions of the decalin moiety, unlike labdanes) thieme-connect.comnih.gov, the shared origin from a bicyclic labdane-type precursor highlights a biosynthetic connection between these two classes of diterpenoids mdpi.commdpi.comnih.govnih.gov.

Enzymatic Steps and Intermediates in Diterpene Biosynthesis

The biosynthesis of diterpenes from GGPP involves a series of enzymatic steps catalyzed by different classes of enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 enzymes mdpi.comheraldopenaccess.usmdpi.comcjnmcpu.com.

The initial step is the cyclization of GGPP to a bicyclic intermediate like CPP, catalyzed by class II diTPSs rsc.orgmdpi.comfrontiersin.orgheraldopenaccess.usnih.govnih.gov. These enzymes typically catalyze a protonation-initiated cyclization frontiersin.orgnih.gov.

Subsequently, class I diTPSs act on the bicyclic intermediate, catalyzing ionization-initiated reactions that can involve further cyclization, hydride or methyl shifts, and rearrangements, leading to the diverse array of diterpene skeletons mdpi.comheraldopenaccess.usnih.govnih.govnih.gov.

Beyond the core cyclization steps catalyzed by diTPSs, tailoring enzymes, particularly cytochrome P450 monooxygenases, play a crucial role in introducing functional groups such as hydroxyl, carbonyl, and epoxy groups, as well as catalyzing oxidative rearrangements mdpi.comcjnmcpu.comnih.gov. This compound, with its multiple hydroxyl and carbonyl groups and an epoxy ring, is likely a product of such extensive oxidative modifications following the initial cyclization steps.

Key intermediates in labdane diterpene biosynthesis include GGPP and bicyclic diphosphates like CPP rsc.orgmdpi.comfrontiersin.orgheraldopenaccess.usnih.govnih.gov. Downstream intermediates would depend on the specific pathway and the action of tailoring enzymes. For this compound, intermediates leading to the introduction of hydroxyl groups at specific positions, the formation of the ketone, and the epoxy ring would be involved.

Genetic Basis of this compound Biosynthesis (e.g., PKS and NRPS Pathways, Gene Clusters)

The biosynthesis of secondary metabolites, including diterpenoids, is often encoded by genes organized in biosynthetic gene clusters (BGCs) researcher.lifenih.govfrontiersin.orgmdpi.comnih.govresearchgate.net. While diterpenoids are primarily synthesized by terpene synthases (diTPSs), other enzymatic pathways like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are involved in the biosynthesis of other classes of natural products and their hybrids nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netnih.gov.

For diterpenoid biosynthesis, the genes encoding the relevant diTPSs (class I and class II) and tailoring enzymes like cytochrome P450 reductases and monooxygenases are expected to be found within these gene clusters mdpi.commdpi.comcjnmcpu.comnih.gov. Identifying the specific gene cluster responsible for this compound biosynthesis in Ballota nigra would involve genomic studies to locate genes encoding predicted diterpene synthases and relevant tailoring enzymes that could lead to the specific oxygenation pattern and epoxy ring found in this compound. Research in other plant species has successfully identified gene clusters for various labdane-related diterpenoids mdpi.comresearchgate.net.

While PKS and NRPS pathways are central to the biosynthesis of polyketides and non-ribosomal peptides, they are generally distinct from the terpene biosynthesis pathway, which originates from isoprenoid precursors like IPP and DMAPP rsc.orgfrontiersin.orgheraldopenaccess.usnih.govnih.gov. However, hybrid pathways involving elements of terpene biosynthesis and other pathways can exist for more complex natural products nih.govmdpi.comresearchgate.netnih.gov. For this compound, a diterpenoid, the core biosynthetic machinery would be expected to involve diTPSs and tailoring enzymes, rather than PKS or NRPS directly synthesizing the diterpene skeleton.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product mdpi.combeilstein-journals.orgacs.orgresearchgate.net. By feeding plants or enzyme systems with substrates enriched with stable isotopes like 13C or 2H at specific positions, the distribution of the label in the isolated this compound molecule can be determined using techniques such as NMR spectroscopy and mass spectrometry mdpi.combeilstein-journals.orgacs.orgresearchgate.net.

Such studies can provide experimental evidence for the proposed cyclization mechanisms, identify which carbons in the final diterpenoid originate from specific carbons in the isoprenoid precursors (IPP and DMAPP), and track hydride or methyl shifts that occur during the enzymatic cascade nih.govmdpi.combeilstein-journals.orgacs.orgresearchgate.net. For this compound, isotopic labeling could help confirm its derivation from GGPP via a labdane intermediate and shed light on the sequence of oxygenation and epoxidation steps. For example, feeding studies with [13C]-labeled glucose or mevalonolactone (B1676541) could reveal the incorporation pattern in this compound, supporting or refuting proposed biosynthetic routes from these primary metabolites through the isoprenoid pathway mdpi.combeilstein-journals.org. Similarly, using site-specifically labeled GGPP or CPP could directly probe the cyclization and rearrangement steps leading to the labdane skeleton and its subsequent modifications nih.govmdpi.combeilstein-journals.orgacs.org.

Isotopic labeling has been successfully applied to study the biosynthesis of various diterpenoids, providing crucial insights into the enzymatic mechanisms and reaction cascades involved nih.govresearcher.lifemdpi.combeilstein-journals.orgacs.org. While specific isotopic labeling studies on this compound biosynthesis were not found in the provided search results, this technique would be invaluable for experimentally confirming the proposed pathway and understanding the detailed enzymatic transformations.

Chemical Synthesis Strategies for Ballotenol and Analogues

Total Synthesis Approaches for Complex Natural Products

The total synthesis of complex natural products like labdane (B1241275) diterpenoids is a significant undertaking that showcases the power of modern organic chemistry. These intricate molecules, with their multiple stereocenters and functional groups, require carefully planned and executed synthetic sequences.

Retrosynthetic Analysis Principles and Application

Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process allows chemists to devise a forward synthetic plan. For labdane diterpenoids, the analysis often involves disconnecting the side chain and simplifying the bicyclic core.

A common retrosynthetic strategy for labdane diterpenoids, such as the analogues of marrubiin (B191795), involves the following key disconnections:

Disconnection of the side chain at C9: This simplifies the molecule into a decalin core and a separate side-chain fragment.

Cleavage of the lactone ring: This often reveals a more straightforward cyclic precursor.

Simplification of the decalin ring system: This can be achieved through disconnections that lead to well-established cyclization reactions.

For instance, the retrosynthetic analysis of marrubiin and its analogues often leads back to a chiral enyne precursor which can be constructed using methods like the Ireland-Claisen rearrangement. This precursor then undergoes a Pauson-Khand reaction to stereoselectively form the trans-decalin moiety characteristic of many labdane diterpenes nih.gov. The subsequent steps involve oxidative cleavage and side-chain elaboration to complete the synthesis nih.gov.

Target Molecule FamilyKey PrecursorMajor Reactions
Marrubiin AnaloguesChiral EnynePauson-Khand Reaction, Oxidative Cleavage, Epoxide Opening nih.gov
Galanal A and BGeraniolCationic Polyene Cyclization, Radical Cyclization researchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. In the context of complex natural products, C-H functionalization can be used for late-stage modifications, which is particularly valuable for creating a library of analogues for biological testing.

While specific applications of C-H functionalization in the synthesis of ballotenol are not reported, its utility has been demonstrated in the synthesis of other complex molecules. These reactions often employ transition metal catalysts to achieve high levels of selectivity for specific C-H bonds, even in the presence of numerous other reactive sites mdpi.comyoutube.comorganicchemistrydata.org. The application of such methods could potentially simplify the synthesis of this compound analogues by allowing for direct introduction of functional groups onto the labdane scaffold.

Divergent and Convergent Synthesis Methodologies

Convergent synthesis involves the independent synthesis of different fragments of a complex molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis as it allows for the parallel construction of key building blocks.

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for creating a library of related natural product analogues to explore structure-activity relationships.

In the realm of diterpene synthesis, both approaches have been successfully employed. For example, a divergent approach has been used to synthesize a variety of complex diterpenes from a common intermediate, showcasing the efficiency of this strategy in generating molecular diversity nih.gov. A chemoenzymatic platform has been developed to access highly oxidized diterpenes through a hybrid oxidative approach, combining chemical and enzymatic methods for selective oxidations at previously inaccessible sites on the parent carbocycles nih.gov. This has enabled the synthesis of nine complex natural products in ten steps or less from a common precursor nih.gov.

Enantioselective Synthesis Strategies

Many labdane diterpenoids possess multiple stereocenters, making their enantioselective synthesis a significant challenge. Enantioselective strategies aim to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Several approaches are used to achieve enantioselectivity in the synthesis of labdane diterpenoids:

Use of chiral starting materials: A common strategy is to start from a naturally occurring chiral molecule, such as (+)-sclareolide, which provides a pre-existing stereochemical framework researchgate.net.

Chiral catalysts: Asymmetric catalysts can be used to control the stereochemistry of key bond-forming reactions. For example, a Lewis acid-assisted chiral Brønsted acid has been used to mediate a cationic polyene cyclization for the asymmetric assembly of the core ring system in the total synthesis of galanal A and B researchgate.netnih.gov.

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is then removed in a later step.

Semi-Synthesis from Precursors

Semi-synthesis utilizes a readily available natural product as a starting material to produce other, often more complex or rare, natural products or their analogues. This approach can be significantly more efficient than total synthesis, especially when the starting material already contains a significant portion of the target molecule's structure.

For labdane diterpenoids, common precursors for semi-synthesis include:

Marrubiin: This furanoid labdane diterpene, isolated from Marrubium vulgare, has been used as a starting material for the semi-synthesis of other related natural products like premarrubiin and marrulibanoside nih.gov.

Sclareolide: A commercially available sesquiterpene lactone, (+)-sclareolide, has been employed as a starting material for the asymmetric synthesis of other labdane diterpenoids researchgate.net. The synthesis of galanal A and B has also been achieved from (+)-sclareolide nih.gov.

These semi-synthetic routes often involve functional group manipulations, such as oxidations, reductions, and rearrangements, to convert the precursor into the desired target molecule.

Derivatization Methods for this compound

For example, synthetic derivatives of labdane diterpenes have been created to explore their potential as vasodilator agents. By opening the lactone ring of (+)-sclareolide and introducing different side chains, a series of novel compounds with significant vasorelaxant effects were synthesized nih.gov. These studies demonstrate that modifications to the side chain and the core structure of labdane diterpenoids can lead to compounds with improved or altered biological activities.

Common derivatization strategies for labdane diterpenoids include:

Modification of the lactone ring: Opening the lactone to form hydroxy acids or amides.

Alteration of the side chain: Introducing different functional groups or extending the length of the side chain.

Functionalization of the decalin core: Introducing new substituents through methods like C-H functionalization.

These derivatization methods could be applied to this compound to generate a library of analogues for biological screening, potentially leading to the discovery of new therapeutic agents.

Analytical Derivatization Techniques (e.g., Silylation for GC-MS Analysis)

For the analysis of semi-polar compounds like this compound using gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance volatility and thermal stability. Silylation is a widely employed derivatization technique for this purpose. phenomenex.blognih.gov This process involves the replacement of active hydrogen atoms in functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, with a trimethylsilyl (TMS) group. phenomenex.blog This substitution effectively reduces the polarity of the molecule, making it more amenable to GC analysis. phenomenex.blog

The primary goal of derivatization in GC is to modify the analyte's properties for improved separation and heightened method sensitivity. semanticscholar.org In the context of GC-MS, derivatization can also aid in compound identification. semanticscholar.org For molecules with multiple polar functional groups, such as sterols and small sugars, derivatization is essential to make them volatile enough for GC analysis. phenomenex.blog

Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a common choice due to its efficacy. nih.govbrjac.com.br The reaction with MSTFA typically involves heating the sample to ensure complete derivatization. nih.gov The resulting TMS derivatives of this compound would exhibit increased volatility and reduced polarity, allowing for better chromatographic resolution and peak shape. phenomenex.blog

The general chemical reaction for the silylation of a hydroxyl group on the this compound molecule can be represented as follows:

This compound-OH + (CH₃)₃Si-R → this compound-O-Si(CH₃)₃ + HR

Where R represents the leaving group of the silylating agent. The resulting trimethylsilyl ether is significantly more volatile than the original alcohol.

A typical derivatization protocol for a compound like this compound might involve the following steps:

Evaporation of the solvent from the sample extract.

Addition of a silylating reagent, such as MSTFA, often in a suitable solvent.

Incubation at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete reaction.

Direct injection of the derivatized sample into the GC-MS system for analysis.

It is important to note that the stability of the silylated derivatives can vary, and proper optimization of the derivatization conditions is necessary for reproducible and accurate quantitative analysis. nih.gov

Synthetic Modification Strategies for Analog Generation

The generation of this compound analogues is a key strategy for exploring structure-activity relationships and developing new compounds with potentially enhanced or modified biological activities. These modifications often target the key functional groups and the core scaffold of the labdane diterpene structure. d-nb.info

One common approach involves the modification of the hydroxyl groups present in the this compound molecule. These can be subjected to various chemical transformations, including:

Esterification: Reaction with acyl chlorides or anhydrides to introduce different ester functionalities. This can alter the lipophilicity and pharmacokinetic properties of the resulting analogue.

Etherification: Conversion of the hydroxyl groups to ethers by reaction with alkyl halides. This modification can influence the compound's hydrogen bonding capacity.

Another strategy focuses on modifications of the furan (B31954) ring, which is a characteristic feature of many labdane diterpenes. thieme-connect.com Reactions targeting the furan moiety could involve:

Reduction: Hydrogenation of the furan ring to yield a tetrahydrofuran derivative.

Oxidation: Opening of the furan ring to create new functional groups.

Furthermore, modifications to the decalin ring system of the labdane skeleton can also be explored. This could involve:

Introduction of new functional groups: Such as halogens, nitro groups, or amino groups at various positions on the rings.

Stereochemical modifications: Altering the stereochemistry at one or more of the chiral centers.

The synthesis of these analogues often relies on semi-synthetic approaches, starting from the naturally isolated this compound. This allows for the targeted modification of specific parts of the molecule while retaining the core labdane structure. The choice of synthetic strategy will depend on the desired modification and the reactivity of the different functional groups within the this compound molecule.

Below is a table summarizing potential synthetic modifications for generating this compound analogues:

Target Site Modification Type Potential Reagents Resulting Functional Group
Hydroxyl GroupEsterificationAcyl chlorides, AnhydridesEster
Hydroxyl GroupEtherificationAlkyl halidesEther
Furan RingReductionH₂, Pd/CTetrahydrofuran
Decalin RingHalogenationNBS, NCSHalogenated alkane

These synthetic strategies provide a versatile toolkit for the creation of a diverse library of this compound analogues, which can then be screened for their biological activities.

Structure Activity Relationship Sar Studies of Ballotenol

Theoretical Frameworks of SAR and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in medicinal chemistry and cheminformatics aimed at establishing relationships between the structural features of molecules and their biological activities or physicochemical properties. perflavory.comcmdm.twwikidata.org The core idea is that the biological activity of a compound is a function of its chemical structure. perflavory.comcmdm.twthegoodscentscompany.com

Fundamental Principles and Assumptions

The fundamental principle underlying SAR and QSAR is that structurally similar molecules tend to exhibit similar biological activities. cmdm.twthegoodscentscompany.com This assumption allows for the prediction of the activity of new or untested compounds based on the known activities of structurally related compounds. nih.govperflavory.com SAR involves correlating specific structural fragments or modifications within a series of compounds to changes in biological activity. wikidata.orgthegoodscentscompany.com This can be a qualitative assessment, identifying which parts of a molecule are essential for activity or how simple modifications affect potency. cmdm.twthegoodscentscompany.com

QSAR builds upon SAR by attempting to establish a mathematical model that quantitatively relates structural properties (descriptors) to biological activity. nih.govperflavory.comcmdm.twwikidata.org The general form of a QSAR model is:

Activity = f (physicochemical properties and/or structural properties) + error perflavory.com

This approach assumes that the variations in biological activity within a series of compounds can be explained and predicted by variations in their molecular descriptors. nih.govperflavory.comcmdm.tw

Molecular Descriptors and Their Quantification

Molecular descriptors are numerical values that capture and represent various aspects of a molecule's structure and properties. perflavory.comthegoodscentscompany.comlipidmaps.orgchem960.com These descriptors translate chemical information into a format that can be used in mathematical and statistical models. lipidmaps.org They can quantify a wide range of molecular features, including:

Physicochemical properties: Such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges, polarizability), and steric properties (e.g., molecular volume, shape). nih.govperflavory.com

Topological descriptors: Based on the connectivity and branching of atoms in the molecule (e.g., molecular connectivity indices, Wiener index). lipidmaps.org

Electrostatic descriptors: Related to the charge distribution within the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic structure and reactivity. perflavory.com

Fragment descriptors: Indicate the presence or count of specific substructures or functional groups within a molecule. perflavory.com

The selection and calculation of appropriate molecular descriptors are critical steps in QSAR model development. Various software tools and algorithms are available for computing a vast array of descriptors from a molecule's 2D or 3D structure. lipidmaps.org

Computational Approaches in SAR/QSAR Analysis

Computational methods play a significant role in modern SAR/QSAR studies, enabling the analysis of large datasets and providing insights into molecular interactions. thegoodscentscompany.com

Molecular Modeling and Docking Studies (e.g., Protein Binding Site Analysis)

Molecular modeling techniques, such as molecular docking, are valuable tools in SAR/QSAR analysis, particularly when the biological target (e.g., a protein receptor or enzyme) is known. Molecular docking aims to predict the preferred binding orientation (pose) of a ligand (like Ballotenol or its analogues) within the binding site of a target protein and estimate the binding affinity.

By simulating the interaction between a series of compounds and their target, docking studies can help explain observed SARs by revealing how different structural features influence binding interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with specific amino acid residues in the binding site. This provides a structural basis for the observed activity and can guide the design of compounds with improved binding affinity.

Machine Learning and Neural Network Applications in SAR

Machine learning (ML) and neural networks (NN) have become increasingly powerful tools in SAR/QSAR analysis, capable of identifying complex non-linear relationships between molecular structures and biological activities that might be missed by traditional statistical methods. thegoodscentscompany.comthegoodscentscompany.com

ML algorithms, including neural networks, support vector machines (SVM), random forests, and others, can be trained on datasets of compounds with known structures and activities to build predictive models. thegoodscentscompany.com These models can then predict the activity of new compounds. nih.govperflavory.com Deep learning, a subfield of ML utilizing deep neural networks, has shown particular promise in QSAR by automatically learning relevant features directly from chemical structures, sometimes without the need for pre-calculated descriptors. thegoodscentscompany.com

ML and NN applications in SAR can be used for:

Building predictive models for biological activity or toxicity. nih.govthegoodscentscompany.complantaedb.com

Identifying structural features or descriptors that are most important for activity. thegoodscentscompany.com

Virtual screening of large chemical libraries to prioritize compounds for synthesis and testing. nih.gov

SAR-Guided Rational Design of this compound Analogues

SAR studies provide critical insights that guide the rational design of new compounds with potentially improved biological activity, selectivity, or pharmacokinetic properties. Based on the established relationships between structural features and activity, medicinal chemists can make deliberate modifications to the core structure of a lead compound, such as this compound, to optimize its properties. wikidata.org

The process typically involves:

Identifying key structural features: Through SAR analysis, determine which parts of the this compound molecule are associated with the desired biological activity.

Designing analogues: Synthesize or acquire compounds that are structurally similar to this compound but with specific modifications (e.g., adding or removing functional groups, changing the stereochemistry, altering the scaffold). cmdm.tw

Testing biological activity: Evaluate the biological activity of the designed analogues.

Analyzing new SARs: Analyze the activity data of the analogues to refine the understanding of the structure-activity relationship.

This iterative process, guided by SAR/QSAR insights and potentially supported by computational methods like molecular docking and predictive modeling, allows for the systematic exploration of chemical space around the lead compound to discover more potent and effective analogues. For this compound, if specific biological activities are identified, SAR-guided rational design would involve synthesizing and testing derivatives to understand how structural modifications impact its activity, potentially leading to the discovery of novel therapeutic agents.

Identification of Key Structural Features for Biological Activity

Specific research directly identifying the key structural features of this compound responsible for its observed biological activities is limited in the provided search results. General information on SAR indicates that this type of study aims to correlate specific chemical characteristics of a molecule with its biological effects. For diterpenoids found in Ballota species, various compounds, including phenylpropanoid glycosides and other diterpenes, have shown biological activities such as antioxidant and antimicrobial effects. However, the precise contribution of individual functional groups or the stereochemistry of this compound to its specific activities is not detailed in a systematic SAR context within the search results. The stereochemical configuration of this compound has been re-established, which is fundamental to understanding its structure but does not, by itself, constitute a SAR study.

Strategies for Modulating Biological Potency and Selectivity

Mechanistic Investigations of Ballotenol in Preclinical Models

In Vivo Preclinical Animal Studies

In vivo studies using animal models are essential for evaluating the effects of a compound within a complex biological system and assessing its potential efficacy and mechanisms in the context of a living organism upenn.eduacnp.org.

The selection and characterization of appropriate animal models are critical for the success of preclinical research ijpsrjournal.comijpmbs.comupenn.eduacnp.orgwikipedia.org. Animal models are chosen to mimic specific aspects of human diseases or physiological conditions, allowing researchers to study disease progression and evaluate the effects of potential therapeutic agents upenn.eduacnp.orgwikipedia.org. Commonly used animal models in preclinical research include rodents, particularly mice and rats, due to their genetic similarities to humans, ease of handling, and availability of genetic tools ijpmbs.comacnp.org. Other animal species may be used depending on the specific research question and the disease being studied acnp.org. Characterization of animal models involves understanding their biological and physiological characteristics, disease pathology, and how well they recapitulate the human condition upenn.eduacnp.org. This includes assessing baseline parameters, disease severity, and response to known treatments or interventions upenn.edu.

Pharmacodynamic Investigations in Animal Systems (e.g., Effects on Physiological Markers)

Pharmacodynamic studies in animal models aim to characterize the effects of a compound on physiological functions and markers. Research on extracts from Ballota species, which are known to contain Ballotenol, has indicated various effects in animal systems. For instance, studies have reported that extracts of Ballota nigra can influence blood glucose levels in albino rats, demonstrating hypoglycaemic activity. icm.edu.pl Additionally, extracts from Ballota species have shown effects on the central nervous system in animal models, including antidepressant, anxiolytic, and sedative-hypnotic activities, which involve changes in behavioral and potentially neurochemical markers. researchgate.net Anti-inflammatory activity has also been observed for extracts of some Ballota species in animal models, such as the reduction of paw edema in rats. thieme-connect.comthieme-connect.com While these pharmacodynamic effects are observed in the presence of this compound within the complex mixture of compounds in the extracts, the specific contribution of isolated this compound to these effects and its direct impact on particular physiological markers require dedicated investigation. icm.edu.plresearchgate.net

Advanced Analytical Research Methodologies for Ballotenol

Quantitative and Qualitative Analytical Techniques

Qualitative analysis aims to identify the components present in a sample, while quantitative analysis determines the amount or concentration of specific components genroe.comgrepsr.com. In the context of natural product research, both approaches are essential for studying compounds like ballotenol.

Qualitative analysis in chromatography, for instance, involves identifying components based on their separation characteristics, such as retention time, and often coupled with spectroscopic detection to gain structural information drawellanalytical.com. For this compound, initial isolation and identification efforts utilized techniques like column chromatography, thin-layer chromatography (TLC), preparative TLC, and Sephadex columns, followed by spectroscopic analysis such as UV, 1H-NMR, and 13C-NMR to elucidate its structure u-szeged.huu-szeged.hu.

Quantitative analysis, on the other hand, provides data on the abundance of this compound within a sample. This is typically achieved by comparing detector responses to calibration curves generated using known concentrations of the pure compound drawellanalytical.com. While specific quantitative data for this compound using standalone techniques were not extensively detailed in the search results, the application of quantitative methods is implied in studies aiming to determine the content of various compounds in Ballota species u-szeged.humdpi.com. Techniques like TLC-densitometry have been established for the quantitative analysis of characteristic compounds in Ballota nigra u-szeged.hu.

Qualitative and quantitative analyses are often used in combination to provide a comprehensive understanding of a sample's composition genroe.comgrepsr.com. Qualitative methods can help identify potential compounds of interest, while quantitative methods can then be used to determine their precise amounts.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation techniques with spectroscopic detection methods significantly enhances the ability to analyze complex mixtures containing compounds like this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful in this regard ijpsrjournal.comdrawellanalytical.comresearchgate.net.

GC-MS is widely used for the analysis of volatile and semi-volatile compounds ijpsrjournal.comresearchgate.netresearchgate.net. While this compound is a diterpenoid and may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS has been extensively applied to analyze the essential oil composition of Ballota species, identifying numerous volatile constituents ijpsrjournal.comresearchgate.netresearchgate.net. The process involves separating components based on their boiling points and interaction with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer, which provides mass spectral data for identification innovatechlabs.com.

LC-MS is more suitable for the analysis of less volatile and polar compounds, including many natural products like diterpenoids and phenylpropanoid glycosides found in Ballota species drawellanalytical.comresearchgate.netresearchgate.net. LC-MS couples the separation power of liquid chromatography, which separates compounds based on their interaction with a stationary phase and a mobile phase, with the sensitivity and structural information provided by mass spectrometry measurlabs.com. Different LC modes, such as reversed-phase, can be employed consensus.appresearchgate.net. The mass spectrometer detects ionized molecules and their fragments, providing information about their mass-to-charge ratio measurlabs.com. LC-MS has been used to tentatively identify non-volatile constituents, including this compound, in Ballota bullata and B. nigra subsp. uncinata researchgate.net. This technique is particularly valuable for analyzing complex matrices and can be used for both qualitative identification and quantitative analysis by comparing mass spectrometric data to standards drawellanalytical.comchromatographyonline.com. Challenges like matrix effects, particularly from salts, can influence instrumental response in LC-MS, requiring careful sample preparation or data interpretation researchgate.net.

Data Analysis and Interpretation in Complex Mixture Analysis

Analyzing complex mixtures, such as plant extracts containing this compound and numerous other compounds, generates large and intricate datasets from techniques like GC-MS and LC-MS chromatographyonline.com. Effective data analysis and interpretation are crucial to extract meaningful information.

Data analysis in chromatographic-spectroscopic studies typically involves processing chromatograms and mass spectra. Chromatograms show peaks corresponding to separated compounds, with retention time on the x-axis and detector response (indicating concentration or intensity) on the y-axis innovatechlabs.com. Mass spectra provide information about the mass-to-charge ratio of ions, aiding in compound identification innovatechlabs.com.

For complex mixtures, data analysis can involve several steps, including data reduction, alignment, and statistical analysis chromatographyonline.com. Identifying individual compounds often relies on comparing obtained mass spectra and retention times to databases or authentic standards ijpsrjournal.com. However, in complex samples, co-eluting compounds or matrix effects can complicate interpretation researchgate.net.

Advanced data analysis techniques, including chemometrics and potentially machine learning approaches, can be employed to handle the complexity of data from natural product mixtures nih.govnih.gov. These methods can help in identifying patterns, correlating chemical profiles with biological activities, and pinpointing compounds of interest within a complex matrix nih.govnih.gov. The interpretation of results from complex mixture analysis requires expertise to ensure that identified compounds are accurate and that quantitative data are reliable, taking into account potential interferences and matrix effects researchgate.net.

Method Validation and Reproducibility in Natural Product Research

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the data produced nih.govashdin.comelementlabsolutions.com. This is particularly important in natural product research, where the complexity of matrices can impact method performance.

Key parameters evaluated during method validation include specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govashdin.comelementlabsolutions.com. Specificity ensures that the method accurately measures the target analyte without interference from other components in the sample matrix elementlabsolutions.com. Accuracy refers to the closeness of the measured value to the true value elementlabsolutions.com. Precision indicates the reproducibility of the measurements under the same conditions (repeatability) and under different conditions (intermediate precision or reproducibility) nih.govresearchgate.net. Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range nih.govelementlabsolutions.com. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and quantitatively determined, respectively ashdin.com. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com.

Reproducibility is a fundamental aspect of scientific research, ensuring that results can be consistently obtained when the method is applied by different analysts, in different laboratories, or using different equipment nih.gov. Validated methods contribute significantly to the reproducibility of results in natural product research, allowing for reliable comparisons of data across studies and ensuring the quality of isolated and characterized compounds like this compound. Adherence to guidelines from regulatory bodies, such as the International Conference on Harmonisation (ICH), is often followed for method validation in pharmaceutical and natural product analysis mdpi.comnih.gov.

Future Research Directions for Ballotenol

Elucidation of Complete Biosynthetic Pathway

Understanding the complete biosynthetic pathway of ballotenol is a crucial area for future research. While it is known that this compound is a diterpenoid, implying its origin from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways which lead to the formation of geranylgeranyl pyrophosphate, the specific enzymatic steps and intermediates involved in the conversion of these precursors to this compound remain largely uncharacterized. Research should aim to identify the genes encoding the enzymes responsible for the cyclization, oxidation, hydroxylation, and epoxidation reactions that transform a basic diterpene scaffold into the complex structure of this compound. rsc.orgsussex.ac.uk Techniques such as transcriptomics and metabolomics applied to Ballota nigra or other this compound-producing species at different developmental stages or under varying environmental conditions could help pinpoint the genes and intermediates involved. Functional characterization of identified enzymes through heterologous expression and in vitro assays will be essential to confirm their roles in the pathway. Elucidating the complete pathway will not only provide fundamental biological knowledge but also open avenues for metabolic engineering to enhance this compound production in its natural source or in heterologous systems.

Development of Efficient and Scalable Total Synthesis Routes

The development of efficient and scalable total synthesis routes for this compound is another significant future research direction. Natural product isolation can often yield limited quantities, making extensive biological evaluation and potential commercialization challenging. stanford.edu this compound possesses a complex polycyclic structure with multiple stereocenters and functional groups, presenting considerable synthetic challenges. rsc.orgcam.ac.uk Future research should explore novel synthetic strategies and methodologies to achieve its total synthesis in a more efficient and scalable manner than current potential routes. This could involve the development of new stereoselective reactions, convergent synthesis approaches, or the application of C-H functionalization strategies to streamline the synthesis. stanford.edunih.govrsc.org The goal is to establish a robust synthetic route that allows for the production of sufficient quantities of this compound for comprehensive biological profiling, structural modification, and the potential development of analogues.

Advanced SAR/QSAR Modeling for Rational Drug Design

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling will be vital for the rational design of this compound analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comslideshare.netnih.govresearchgate.net Current understanding of how structural features of this compound relate to its biological activities is limited. Future research should focus on synthesizing a library of this compound derivatives with targeted modifications and evaluating their biological activities. The resulting data can then be used to build sophisticated 3D-QSAR models that incorporate electronic, steric, and lipophilic descriptors to understand the key structural determinants of activity. mdpi.comslideshare.net Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the spatial and electronic requirements for interaction with biological targets. mdpi.com These models will guide the rational design of novel compounds with enhanced therapeutic potential, moving beyond empirical screening. researchgate.net Rigorous validation of QSAR models is crucial to ensure their predictability for new, untested compounds. researchgate.net

Exploration of Novel Mechanisms of Action

While some biological activities might be associated with the plant extracts containing this compound, the precise molecular mechanisms by which this compound exerts its effects are not fully elucidated. Future research needs to delve into identifying the specific biological targets of this compound and the downstream signaling pathways it modulates. This could involve a combination of experimental approaches, including target identification assays, protein binding studies, and cellular assays to investigate its effects on various cellular processes. Techniques such as activity-based protein profiling or thermal proteome profiling could be employed to identify proteins that directly interact with this compound. nih.gov Furthermore, investigating its impact on relevant cellular pathways using techniques like Western blotting, qPCR, and reporter assays will provide insights into its mechanism of action. Understanding the detailed molecular interactions will be critical for validating its therapeutic potential and designing more effective analogues.

Integration of Multi-Omics Approaches in this compound Research

Integrating multi-omics approaches represents a powerful future direction to gain a holistic understanding of this compound's effects on biological systems. nih.govmetabolon.commdpi.comnih.gov Combining data from genomics, transcriptomics, proteomics, and metabolomics in studies involving this compound treatment can reveal complex interactions and regulatory networks that would not be apparent from single-omics studies. nih.govmetabolon.comnih.gov For example, transcriptomic analysis could identify genes whose expression is altered by this compound, while proteomic analysis could reveal changes in protein levels and post-translational modifications. mdpi.com Metabolomics could provide insights into the metabolic pathways affected by this compound. mdpi.com Integrating these diverse datasets through bioinformatics and systems biology approaches can help to build a comprehensive picture of how this compound impacts cellular physiology at multiple levels. nih.gov This integrated approach can lead to the identification of biomarkers of this compound activity, predict potential off-target effects, and uncover novel therapeutic targets or pathways. metabolon.com Challenges in data integration and analysis in multi-omics studies will need to be addressed using appropriate computational tools and statistical methods. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for confirming Ballotenol’s structural identity, and how should they be applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Infrared (IR) spectroscopy can confirm functional groups. Ensure spectra are compared with published data for known diterpenoids, and report chemical shifts, coupling constants, and fragmentation patterns in detail. For reproducibility, document solvent systems, instrument parameters, and calibration standards .

Q. How can researchers ensure reproducibility in isolating this compound from Ballota species?

  • Methodological Answer :

  • Extraction : Use standardized protocols (e.g., Soxhlet extraction with ethanol or methanol).
  • Purification : Column chromatography with silica gel or HPLC, specifying mobile phases, gradients, and stationary phases.
  • Validation : Include purity assessments via HPLC-DAD (>95% purity) and melting point analysis.
  • Supplementary materials must detail minor variations (e.g., temperature fluctuations, solvent batches) to enable replication .

Q. What are the minimum characterization requirements for publishing new this compound derivatives?

  • Methodological Answer :

  • Structural Proof : NMR (¹H, ¹³C, DEPT, HSQC, HMBC), HR-MS, and X-ray crystallography (if possible).
  • Purity Data : HPLC chromatograms, optical rotation, and elemental analysis.
  • Comparative Data : Contrast spectral profiles with parent compound (this compound) to highlight structural modifications.
  • Follow journal guidelines to prioritize key data in the main text and relegate extensive datasets to supplements .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to identify biases in study designs, such as variations in cell lines (e.g., RAW 264.7 vs. THP-1) or dosage ranges .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in bioassay conditions (e.g., LPS-induced inflammation vs. TNF-α assays) .
  • Mechanistic Replication : Conduct dose-response and time-course experiments to clarify context-dependent effects .

Q. What experimental strategies minimize confounding variables when studying this compound’s mechanism of action?

  • Methodological Answer :

  • Controls : Include vehicle controls, positive controls (e.g., dexamethasone for anti-inflammatory assays), and genetic knockdown models (e.g., siRNA targeting NF-κB).
  • Dose Standardization : Use pharmacokinetic studies to determine bioactive concentrations in vivo and in vitro.
  • Multi-Omics Integration : Pair transcriptomics with metabolomics to identify upstream regulators and downstream effectors .

Q. How can discrepancies between computational predictions and empirical data on this compound’s molecular targets be addressed?

  • Methodological Answer :

  • Validation Workflow :

Docking Studies : Use multiple software (AutoDock, Schrödinger) to cross-validate binding affinities.

Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding.

Functional Assays : Knockout models or competitive inhibitors to test target relevance .

Data Presentation and Analysis

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent bioactivity?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Error Propagation : Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Outlier Management : Apply Grubbs’ test or robust regression for skewed datasets .

Tables for Methodological Reference

Analytical Technique Application in this compound Research Key Parameters References
NMR SpectroscopyStructural elucidation of diterpenoid coreSolvent (CDCl₃, DMSO-d6), Referencing (TMS)
HR-MSMolecular formula confirmationResolution (>30,000), Calibration (NaTFA)
HPLC-DADPurity assessment and quantificationColumn (C18), Gradient (20–100% MeOH/H₂O)
Research Stage Best Practices Guidelines
Systematic ReviewsPRISMA-compliant literature screening
Experimental ReplicationDetailed supplementary protocols
Multi-Omics IntegrationCross-platform data normalization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.